

comparing the fire retardant properties of calcium formate with other additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formic acid calcium salt*

Cat. No.: *B12057501*

[Get Quote](#)

Calcium Formate as a Fire Retardant: A Comparative Analysis

A comprehensive guide for researchers and formulation scientists on the fire retardant properties of calcium formate in comparison to other common additives, supported by experimental data and detailed methodologies.

Introduction

In the quest for safer materials with enhanced fire resistance, various additives are incorporated into polymers to mitigate their flammability. Calcium formate, a salt of formic acid, has emerged as a noteworthy halogen-free flame retardant. Its mechanism primarily involves the release of non-flammable gases, such as carbon dioxide and water vapor, upon thermal decomposition. This action dilutes the flammable gases and oxygen in the vicinity of the flame, thereby inhibiting combustion. This guide provides a comparative analysis of the fire retardant properties of calcium formate against other widely used additives, drawing upon available experimental data, primarily from studies on the closely related calcium carbonate.

Comparative Performance Data

Direct comparative experimental data for calcium formate against other flame retardants in the same polymer matrix is limited in publicly available literature. However, studies on calcium

carbonate, which shares a similar decomposition pathway by releasing carbon dioxide, provide valuable insights into the potential performance of calcium-based flame retardants.

The following tables summarize key fire retardancy parameters from studies on polymer composites containing calcium carbonate and other common flame retardants.

Table 1: Limiting Oxygen Index (LOI) Data for Various Flame Retardants in Polypropylene (PP)

Flame Retardant Additive	Polymer Matrix	Additive Loading (wt%)	LOI (%)	Source
None	PP	0	17.9	[1]
Calcium Carbonate (CaCO ₃)	PP	50	19.7	[1]
Zinc Borate (ZB)	PP/CaCO ₃ (50%)	10	>21	[1]
Magnesium Hydroxide (MH)	PP/CaCO ₃ (50%)	10	>21	[1]
ZB + MH	PP/CaCO ₃ (50%)	10 + 10	29.4	[1]

Table 2: Cone Calorimeter Data for Polyoxymethylene (POM) Composites

Sample	Peak Heat Release Rate (pHRR) (kW/m ²)	Average Heat Release Rate (Av-HRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)	Char Residue (%)	Source
Pure POM	-	-	-	0	[2]
POM + IFR (30%)	-	-	-	15.2	[2]
POM + Ti-IFR (30%)	-	-	-	17.1	[2]
POM + Ti-IFR (29%) + CaCO ₃ (1%)	Reduced	Reduced by 81.1%	Reduced by 35.3%	18.2	[2]

(Note: IFR - Intumescent Flame Retardant; Ti-IFR - Titanate-modified Intumescent Flame Retardant)

Table 3: UL-94 Vertical Burning Test Ratings for Polyoxymethylene (POM) Composites

Sample	UL-94 Rating	Source
POM + IFR	V-1	[3]
POM + Ti-IFR	V-1	[2]
POM + Ti-IFR + CaCO ₃	V-0	[2]

Experimental Protocols

The data presented above is derived from standardized fire retardancy tests. Understanding the methodologies of these tests is crucial for interpreting the results.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.

Methodology (based on ASTM D2863 / ISO 4589):

- A vertically oriented specimen of a specified size is placed in a glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top edge of the specimen is ignited with a pilot flame.
- The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined.
- The LOI is expressed as the volume percentage of oxygen.

UL-94 Vertical Burning Test

The UL-94 standard includes several vertical and horizontal burn tests to classify the flammability of plastic materials. The V-0, V-1, and V-2 ratings are determined through a vertical burn test.

Methodology (based on UL-94):

- A rectangular bar specimen is held vertically by a clamp at its upper end.
- A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
- The duration of flaming combustion after the first flame application (t_1) is recorded.
- As soon as flaming combustion ceases, the burner flame is reapplied for another 10 seconds and then removed.
- The duration of flaming combustion (t_2) and glowing combustion (t_3) after the second flame application are recorded.

- The presence of dripping particles that ignite a cotton patch placed below the specimen is also noted.
- Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Cone Calorimetry

The cone calorimeter is a versatile instrument used to study the fire behavior of materials under well-ventilated conditions. It measures various parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and mass loss rate.

Methodology (based on ASTM E1354 / ISO 5660):

- A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.
- The heater provides a constant and uniform heat flux to the surface of the specimen.
- The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.
- The heat release rate is calculated based on the principle of oxygen consumption, which states that for most combustibles, a constant amount of heat is released per unit mass of oxygen consumed.
- The mass of the specimen is continuously monitored using a load cell to determine the mass loss rate.

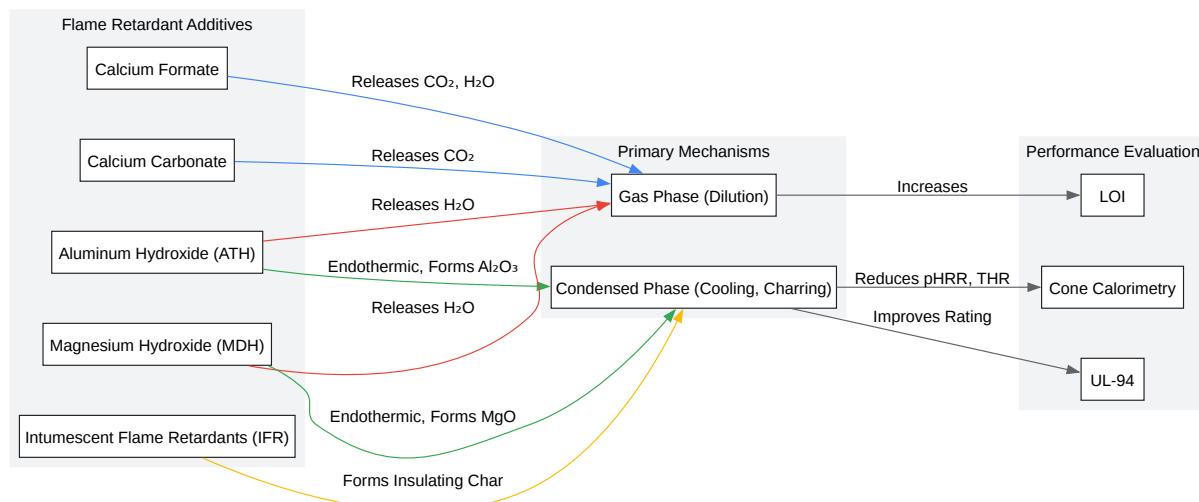
Mechanisms of Fire Retardancy

The efficacy of a fire retardant is determined by its mechanism of action, which can occur in the gas phase, the condensed phase, or both.

Calcium Formate and Calcium Carbonate

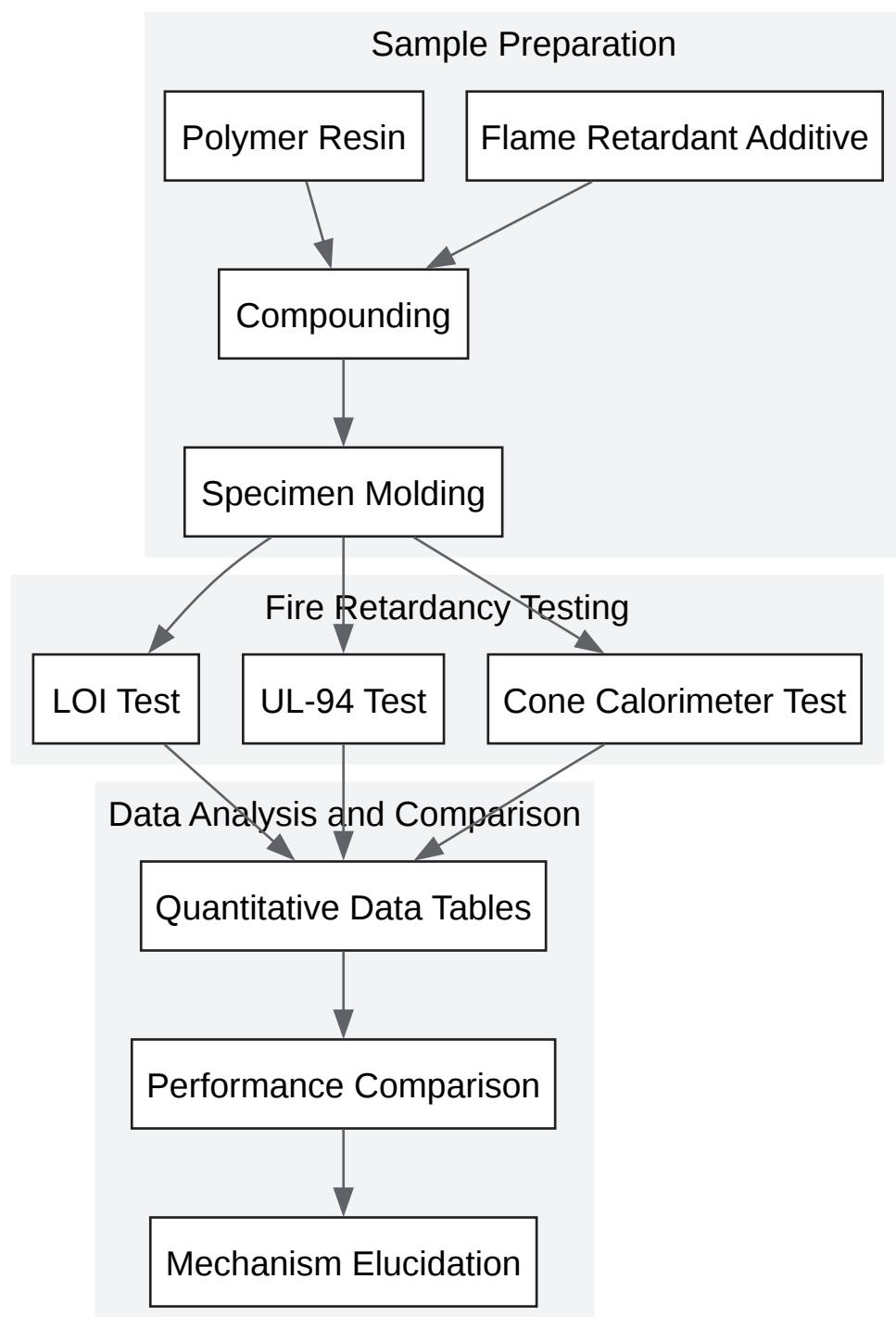
Both calcium formate and calcium carbonate primarily act as gas-phase fire retardants. Upon heating, they decompose to release non-flammable gases.

- Calcium Formate ($\text{Ca}(\text{HCOO})_2$): Decomposes to form calcium carbonate (CaCO_3), carbon monoxide (CO), and water (H_2O), or directly to calcium oxide (CaO), carbon monoxide, and hydrogen (H_2). The released water vapor and carbon dioxide (from further decomposition of CaCO_3) dilute the flammable gases and oxygen, thus inhibiting combustion.
- Calcium Carbonate (CaCO_3): Decomposes at higher temperatures to release carbon dioxide (CO_2) and leaves a residue of calcium oxide (CaO). The CO_2 dilutes the fuel in the gas phase.


In the condensed phase, the endothermic decomposition of these compounds can cool the polymer substrate, slowing down the rate of pyrolysis. The resulting metal oxide residue (CaO) can also contribute to the formation of a protective char layer on the polymer surface.

Other Common Flame Retardants

- Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH): These are widely used halogen-free flame retardants that function in both the condensed and gas phases. They undergo endothermic decomposition, releasing significant amounts of water vapor. This process cools the polymer surface and dilutes the flammable gases. The resulting metal oxides (Al_2O_3 and MgO) form a protective layer on the polymer surface.
- Intumescent Flame Retardants (IFRs): These systems typically consist of an acid source (e.g., ammonium polyphosphate - APP), a carbon source (e.g., pentaerythritol - PER), and a blowing agent (e.g., melamine). Upon heating, they swell to form a voluminous, insulating char layer that protects the underlying polymer from heat and oxygen.


Visualizing the Concepts

Logical Relationship in Fire Retardancy Comparison

[Click to download full resolution via product page](#)

Caption: Logical relationships between additives, mechanisms, and tests.

Experimental Workflow for Fire Retardancy Testing

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating fire retardant performance.

Conclusion

While direct comparative studies are not abundant, the available data on calcium carbonate suggests that calcium formate can be an effective halogen-free flame retardant. Its primary mechanism of diluting flammable gases makes it a valuable component in fire-retardant formulations. Furthermore, evidence suggests a potential for synergistic effects when combined with other flame retardants, such as intumescent systems, where it can contribute to a more robust and protective char layer. Further research directly comparing calcium formate with industry-standard additives like ATH and MDH in various polymer systems is warranted to fully elucidate its performance and optimize its application in developing safer materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Modification of Polyformaldehyde by Biobased Calcium Magnesium Bi-Ionic Melamine Phytate with Intumescent Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the fire retardant properties of calcium formate with other additives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12057501#comparing-the-fire-retardant-properties-of-calcium-formate-with-other-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com